

# Technical Support Center: ONC201 Clinical Translation

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## Compound of Interest

Compound Name: OY-201

Cat. No.: B12391316

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONC201.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ONC201?

ONC201 is a first-in-class small molecule of the imipridone class with a multi-faceted mechanism of action.<sup>[1][2]</sup> It functions as a selective antagonist of the Dopamine Receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease Caseinolytic Protease P (ClpP).<sup>[3][4][5]</sup> This dual activity leads to the induction of the integrated stress response (ISR), inactivation of Akt/ERK signaling pathways, and subsequent upregulation of the pro-apoptotic protein TRAIL and its receptor DR5, ultimately triggering cancer cell death.<sup>[1][6][7][8]</sup>

Q2: In which cancer types has ONC201 shown the most promise clinically?

ONC201 has demonstrated significant clinical activity in recurrent H3 K27M-mutant diffuse midline gliomas.<sup>[9][10][11]</sup> It has also shown promise in other neuroendocrine tumors, such as pheochromocytoma-paraganglioma (PC-PG) and desmoplastic small round cell tumors (DSRCT).<sup>[5][12][13]</sup>

Q3: What is the recommended Phase 2 dose and schedule for ONC201?

The recommended Phase 2 dose (RP2D) for ONC201 is 625 mg, administered orally.[1] The dosing schedule has varied across clinical trials, with both once-weekly and once-every-three-weeks regimens being investigated.[1][4] In pediatric patients, the dose is scaled by body weight.[3][14]

Q4: What are the common adverse events associated with ONC201 treatment?

ONC201 is generally well-tolerated.[9][13] The most common treatment-related adverse events are typically low-grade and include fatigue, nausea, headache, decreased lymphocyte count, and vomiting.[3][9][11] Grade 3 toxicities have been reported in a minority of patients and include fatigue, maculopapular rash, and headache.[9] No treatment-related deaths have been reported in the cited studies.[9]

Q5: How does ONC201 cross the blood-brain barrier?

Preclinical studies in rodents have shown that ONC201 can penetrate the intact blood-brain barrier, achieving concentrations in the brain tissue that are five-fold higher than in plasma.[15] This is a critical feature for its efficacy in brain tumors like glioblastoma.[1][10]

## Troubleshooting Guides

Problem: Suboptimal or lack of response to ONC201 in vitro.

- Possible Cause 1: Resistance Mechanisms.
  - Solution: Investigate potential resistance pathways. Upregulation of the PI3K/AKT/mTOR signaling axis has been identified as a mechanism of resistance.[16] Co-treatment with a PI3K/AKT inhibitor, such as paxalisib, may restore sensitivity.[16] Additionally, EGFR signaling has been implicated in ONC201 resistance in H3K27M-mutant diffuse midline glioma.[17]
- Possible Cause 2: Low DRD2 Expression.
  - Solution: Assess the expression levels of DRD2 in your cancer cell lines. Central nervous system cancers tend to have the highest DRD2 gene essentiality scores.[18] Cell lines with low or absent DRD2 expression may be inherently less sensitive to ONC201.

- Possible Cause 3: Impaired Integrated Stress Response.
  - Solution: Verify the activation of the integrated stress response (ISR) upon ONC201 treatment by measuring the expression of key ISR markers like ATF4 and CHOP.[\[6\]](#)[\[19\]](#) A compromised ISR pathway may lead to reduced efficacy.

Problem: Difficulty in assessing ONC201 target engagement in preclinical models.

- Solution: Several pharmacodynamic markers can be monitored. In clinical trials, an increase in serum prolactin levels has been used as a marker of DRD2 antagonism.[\[1\]](#) In cellular assays, you can assess the downstream effects of ONC201's mechanism, such as the dephosphorylation of Akt and ERK, and the upregulation of TRAIL and DR5.[\[1\]](#)[\[7\]](#)

## Quantitative Data Summary

Table 1: ONC201 Efficacy in Recurrent H3 K27M-Mutant Diffuse Midline Glioma

Metric	Value	95% Confidence Interval	Source
Overall Response Rate (ORR)	20%	10.0% to 33.7%	<a href="#">[11]</a>
Disease Control Rate (DCR)	40%	26.4% to 54.8%	<a href="#">[11]</a>
Median Duration of Response	11.2 months	3.8 to not reached	<a href="#">[11]</a>
Median Time to Response	8.3 months	1.9 to 15.9 months	<a href="#">[11]</a>

Table 2: Common Treatment-Related Adverse Events (Any Grade) in H3 K27M-Mutant Glioma Patients (n=50)

Adverse Event	Percentage of Patients	Source
Fatigue	34%	<a href="#">[9]</a>
Nausea	18%	<a href="#">[9]</a>
Decreased Lymphocyte Count	14%	<a href="#">[9]</a>
Headache	10%	<a href="#">[9]</a>
Vomiting	10%	<a href="#">[9]</a>

Table 3: In Vitro Activity of ONC201 and Related Compounds on ClpP

Compound	Half Maximal Activation Dose (Casein Proteolysis)	Source
ONC201	~1.25 $\mu$ M	<a href="#">[20]</a> <a href="#">[21]</a>
TR-57 (analogue)	~200 nM	<a href="#">[20]</a> <a href="#">[21]</a>

## Experimental Protocols

### 1. Cell Viability Assay (General Protocol)

- Objective: To determine the cytotoxic effect of ONC201 on cancer cell lines.
- Methodology:
  - Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  - Prepare serial dilutions of ONC201 in the appropriate cell culture medium.
  - Replace the existing medium with the medium containing different concentrations of ONC201. Include a vehicle control (e.g., DMSO).
  - Incubate the plates for a specified period (e.g., 72 hours).

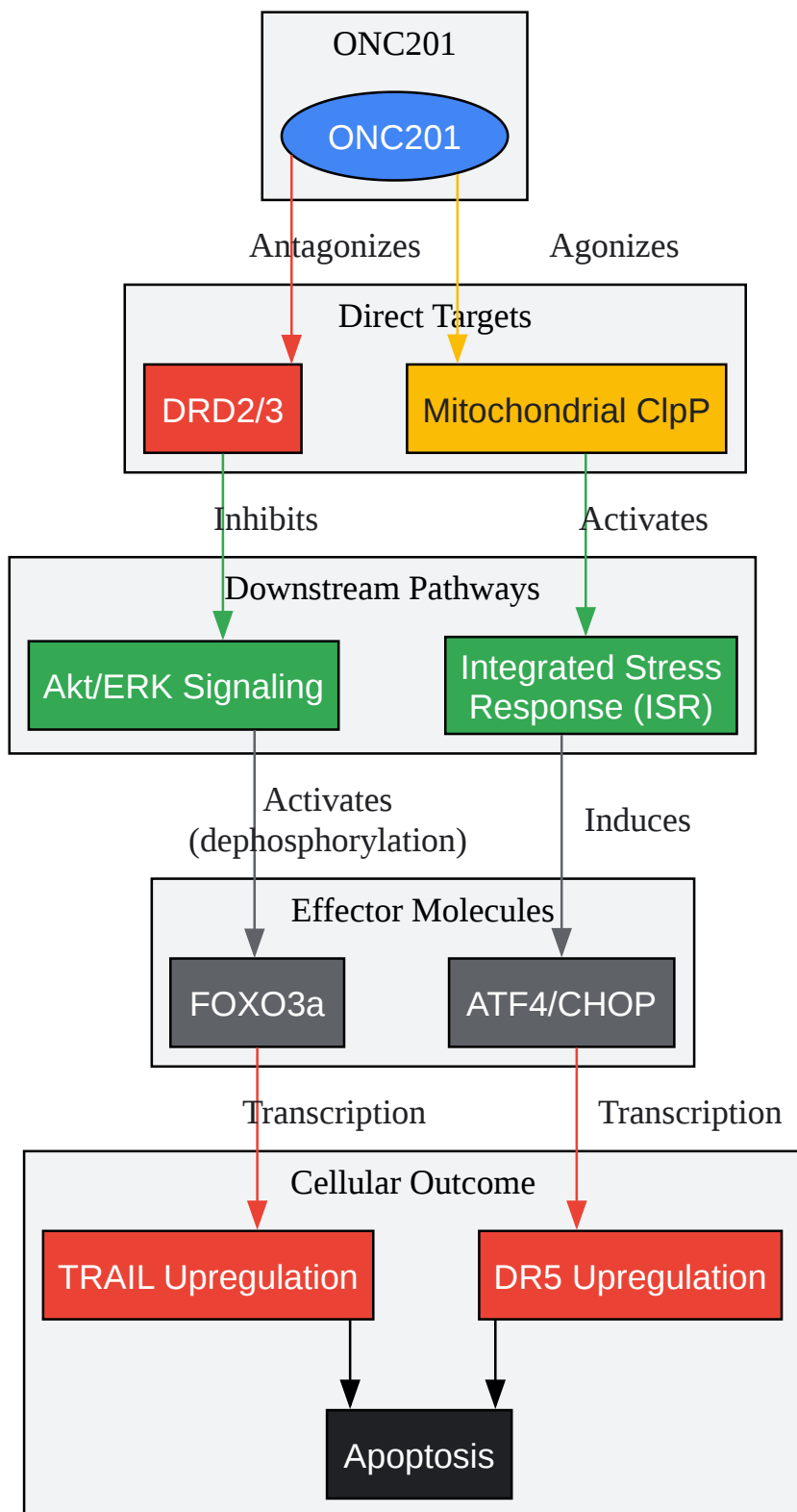
- Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC50) values by plotting cell viability against the log of ONC201 concentration and fitting the data to a dose-response curve.

## 2. Western Blot Analysis for Signaling Pathway Modulation

- Objective: To assess the effect of ONC201 on the phosphorylation status of key signaling proteins (e.g., Akt, ERK) and the expression of apoptosis-related proteins.
- Methodology:
  - Treat cancer cells with ONC201 at various concentrations and time points.
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Determine the protein concentration of the lysates using a BCA assay.
  - Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, cleaved PARP, cleaved caspase-3, ATF4, CHOP) overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

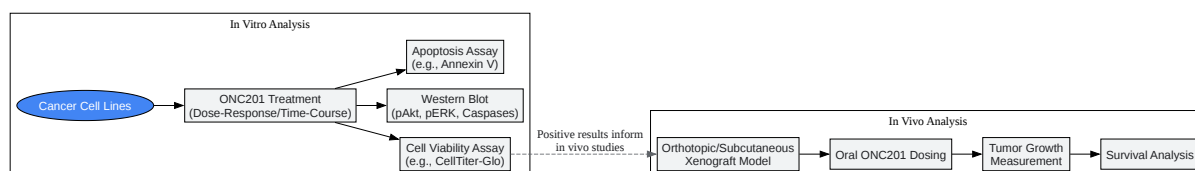
- Use a loading control (e.g.,  $\beta$ -actin or GAPDH) to ensure equal protein loading.

## Signaling Pathways and Workflows



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Caption: ONC201 signaling pathway.



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Caption: Preclinical experimental workflow for ONC201 evaluation.

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